molecular formula C20H24Cl2N2O3S B2438958 1-(2,5-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine CAS No. 1903641-24-6

1-(2,5-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine

Cat. No. B2438958
CAS RN: 1903641-24-6
M. Wt: 443.38
InChI Key: KKVQEIYUZTYDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine, also known as EEDQ, is a chemical compound used in scientific research for its ability to cross-link proteins. EEDQ is a potent cross-linking agent that can covalently link proteins together, allowing researchers to study protein-protein interactions and protein structure. In

Scientific Research Applications

Synthesis Methodologies

Piperazine derivatives, including those with dichlorophenyl groups, are notable for their role as pharmaceutical intermediates. The synthesis of such compounds often involves multiple steps, including alkylation, acidulation, reduction of nitro groups, and hydrolysis. These methodologies are crucial for creating specific derivatives with potential therapeutic uses. For instance, the synthesis process of 1-(2,3-dichlorophenyl)piperazine, a related compound, has been described in detail, highlighting the factors influencing key synthesis steps and confirming the structure through IR and 1H-NMR analyses (Quan, 2006).

Bioactivity Studies

Bis(heteroaryl)piperazines (BHAPs), including those with specific aryl substitutions, have been identified as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. The exploration of various analogues led to the discovery of compounds with significantly enhanced potency, demonstrating the potential of piperazine derivatives in antiviral research (Romero et al., 1994). Furthermore, the synthesis of novel 1,2,4-triazole derivatives incorporating piperazine units has shown good to moderate antimicrobial activities, underscoring the versatility of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Pharmaceutical Research Implications

The piperazine core structure, as seen in the chemical compound , is integral to the development of various pharmaceutical agents. This includes antihistamines like cetirizine, which is effective in treating urticaria and allergic rhinitis, demonstrating the therapeutic relevance of piperazine derivatives (Arlette, 1991). Moreover, studies on the oxidative metabolism of novel antidepressants like Lu AA21004, which involve piperazine derivatives, contribute to understanding their pharmacokinetics and potential metabolic pathways (Hvenegaard et al., 2012).

properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O3S/c1-4-27-19-11-15(3)20(12-14(19)2)28(25,26)24-9-7-23(8-10-24)18-13-16(21)5-6-17(18)22/h5-6,11-13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVQEIYUZTYDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine

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